molecular formula C10H12O3 B1676428 Methyl 4-ethoxybenzoate CAS No. 23676-08-6

Methyl 4-ethoxybenzoate

Cat. No. B1676428
CAS RN: 23676-08-6
M. Wt: 180.2 g/mol
InChI Key: RNHXTCZZACTEMK-UHFFFAOYSA-N
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Description

Methyl 4-ethoxybenzoate is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as 4-Ethoxybenzoic acid methyl ester and Methyl p-ethoxybenzoate . It is used in the preparation of 4-ethoxybenzoic acid by reacting with aluminum tribromide . It is also involved in the preparation of apricoxib, which is a selective cyclooxygenase inhibitor .


Synthesis Analysis

The synthesis of Methyl 4-ethoxybenzoate involves the reaction of methyl paraben with diethyl sulphate in the presence of potassium carbonate in 2-butanone . This reaction is carried out at a temperature of 78 - 80°C for 2 hours .


Molecular Structure Analysis

Methyl 4-ethoxybenzoate has a molecular weight of 180.201 Da . It contains a total of 25 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

Methyl 4-ethoxybenzoate has a density of 1.1±0.1 g/cm3, a boiling point of 266.6±13.0 °C at 760 mmHg, and a flash point of 106.1±14.4 °C . It has a molar refractivity of 49.3±0.3 cm3, a polar surface area of 36 Å2, and a molar volume of 167.8±3.0 cm3 . It is soluble in alcohol and ether but insoluble in water .

Scientific Research Applications

Chemical Properties and Interactions

  • Structural Analysis : A study on Methyl 4-hydroxybenzoate, a compound similar to Methyl 4-ethoxybenzoate, explored its single crystal structure, intermolecular interactions, and crystal packing through Hirshfeld surface analysis and computational calculations. The research highlights the importance of understanding molecular structure for pharmaceutical applications (Sharfalddin et al., 2020).

Application in Imaging and Diagnosis

  • Imaging Probes for Alzheimer's Disease : Novel benzoxazole derivatives, structurally related to Methyl 4-ethoxybenzoate, were synthesized and evaluated as positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds showed high affinity for β-amyloid aggregates, demonstrating the potential for diagnostic applications in neurodegenerative diseases (Cui et al., 2012).

Environmental Stability and Degradation

  • Alkaline Hydrolysis in Different States : Research on the alkaline hydrolysis of esters of 4-hydroxybenzoic acid, including Methyl 4-hydroxybenzoate, in liquid and frozen states provides insights into the stability and degradation pathways of these compounds under various environmental conditions. The study found a significantly increased rate of hydrolysis in the frozen state, which has implications for the environmental fate and storage conditions of similar esters (Shija et al., 1992).

Photostabilization and Material Protection

  • Singlet Molecular Oxygen Quenching : An investigation into the photostabilization properties of methyl salicylate and related compounds, including Methyl 4-hydroxybenzoate, revealed their capacity to generate and quench singlet molecular oxygen. These findings suggest potential applications in protecting materials from photodegradation by acting as efficient dopant agents against oxygen-mediated degradation (Soltermann et al., 1995).

Antimicrobial Activities

  • Staphylococcus aureus Biofilm Inhibition : 4-ethoxybenzoic acid, structurally related to Methyl 4-ethoxybenzoate, was found to inhibit Staphylococcus aureus biofilm formation and potentiate biofilm sensitivity to vancomycin. This study highlights the potential of ethoxybenzoic acid derivatives for developing anti-pathogenic agents against bacterial biofilms (Campbell et al., 2020).

Safety And Hazards

Methyl 4-ethoxybenzoate should be handled with personal protective equipment/face protection. Adequate ventilation should be ensured during its handling. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

methyl 4-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-6-4-8(5-7-9)10(11)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHXTCZZACTEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178344
Record name Methyl 4-ethoxybenzoate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-ethoxybenzoate

CAS RN

23676-08-6
Record name Methyl 4-ethoxybenzoate
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Record name Methyl 4-ethoxybenzoate
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Record name Methyl 4-ethoxybenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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